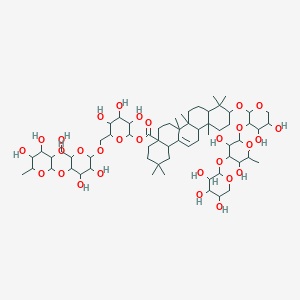
HuzhangosideB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Huzhangoside B est un composé de glycoside de triterpène, plus précisément un glycoside d'acide oléanolique. On le trouve dans diverses plantes, notamment l'Anemone rivularis, l'Anemone hupensis et la Clématite stans . La formule moléculaire du Huzhangoside B est C₆₄H₁₀₄O₂₉, et sa masse moléculaire est de 1336,666 g/mol . Ce composé est connu pour ses diverses activités biologiques et ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Huzhangoside B implique plusieurs étapes, à partir de l'acide oléanolique. Le processus comprend des réactions de glycosylation pour lier des motifs de sucre à l'aglycone (acide oléanolique). Les conditions de réaction impliquent généralement l'utilisation de donneurs de glycosyle et de catalyseurs dans des conditions contrôlées de température et de pH .
Méthodes de production industrielle
La production industrielle du Huzhangoside B est principalement réalisée par extraction à partir de sources naturelles. Les racines de l'Anemone rivularis sont couramment utilisées à cette fin. Le processus d'extraction implique une extraction par solvant, suivie d'étapes de purification telles que la chromatographie sur colonne pour isoler le Huzhangoside B à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le Huzhangoside B subit diverses réactions chimiques, notamment :
Réduction : Cette réaction implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants dans des conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs dans des conditions contrôlées de température et de solvant.
Substitution : Halogènes, nucléophiles et autres réactifs dans diverses conditions de solvant et de température.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du Huzhangoside B peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Applications De Recherche Scientifique
Le Huzhangoside B a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l'étude des glycosides de triterpènes et de leurs propriétés chimiques.
Biologie : Enquête sur son rôle dans les mécanismes de défense des plantes et ses interactions avec d'autres molécules biologiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires, anticancéreuses et antivirales.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels
Mécanisme d'action
Le mécanisme d'action du Huzhangoside B implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'il inhibe l'activité de certaines enzymes, telles que la pyruvate déshydrogénase kinase, qui joue un rôle clé dans le métabolisme cellulaire. Cette inhibition entraîne des modifications des voies métaboliques, entraînant des effets anti-cancer et anti-inflammatoires . De plus, le Huzhangoside B peut moduler l'activité des voies de signalisation impliquées dans la prolifération cellulaire et l'apoptose .
Mécanisme D'action
The mechanism of action of Huzhangoside B involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as pyruvate dehydrogenase kinase, which plays a key role in cellular metabolism. This inhibition leads to alterations in metabolic pathways, resulting in anti-cancer and anti-inflammatory effects . Additionally, Huzhangoside B can modulate the activity of signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Le Huzhangoside B fait partie d'une famille de glycosides de triterpènes, qui comprend des composés similaires tels que le Huzhangoside A, le Huzhangoside C et le Huzhangoside D. Ces composés partagent une structure d'aglycone commune (acide oléanolique) mais diffèrent par le nombre et le type de motifs de sucre liés à l'aglycone . Le motif de glycosylation unique du Huzhangoside B contribue à ses activités biologiques distinctes et à son potentiel thérapeutique .
Liste des composés similaires
- Huzhangoside A
- Huzhangoside C
- Huzhangoside D
Propriétés
Formule moléculaire |
C64H104O29 |
|---|---|
Poids moléculaire |
1337.5 g/mol |
Nom IUPAC |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3 |
Clé InChI |
GROQHEZXWUJYNW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate](/img/structure/B12299360.png)
![2-aminobutanedioic acid;33-[4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12299364.png)
![4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12299367.png)

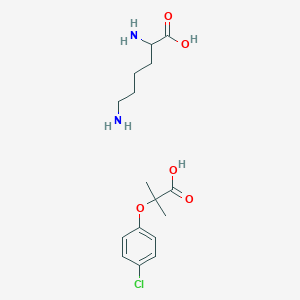
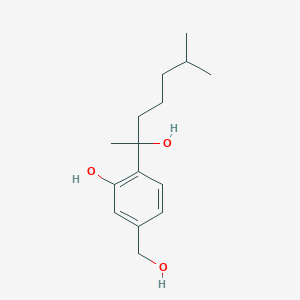
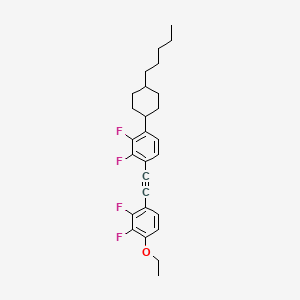
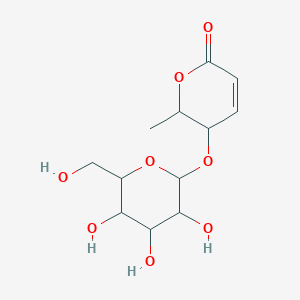
![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)
![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)


![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
